2-Methylhex-5-en-3-amine
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Overview
Description
2-Methylhex-5-en-3-amine is an organic compound with the molecular formula C7H15N. It is a member of the amine family, characterized by the presence of a nitrogen atom bonded to carbon atoms. This compound is notable for its unique structure, which includes a double bond and a methyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylhex-5-en-3-amine typically involves the reaction of 2-methylhex-5-en-3-one with ammonia or an amine under specific conditions. One common method is the reductive amination of 2-methylhex-5-en-3-one using ammonia and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of catalysts and reaction conditions is critical to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Methylhex-5-en-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Acid chlorides or anhydrides are often used in the presence of a base like triethylamine.
Major Products:
Oxidation: Oximes, nitriles.
Reduction: Saturated amines.
Substitution: Amides, substituted amines.
Scientific Research Applications
2-Methylhex-5-en-3-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methylhex-5-en-3-amine involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in reactions that form new carbon-nitrogen bonds. The compound’s double bond allows it to engage in addition reactions, while the amine group can form hydrogen bonds and coordinate with metal ions. These interactions are crucial in its role as a synthetic intermediate and in its biological activity .
Comparison with Similar Compounds
- 2-Methylhex-5-en-1-amine
- N-Methylhex-5-en-1-amine
- Methylhexanamine
Comparison: 2-Methylhex-5-en-3-amine is unique due to its specific positioning of the double bond and the amine group. This structure imparts distinct reactivity and properties compared to its analogs. For instance, 2-Methylhex-5-en-1-amine has the amine group at a different position, affecting its chemical behavior and applications. N-Methylhex-5-en-1-amine, on the other hand, has an additional methyl group, which influences its steric and electronic properties .
Properties
Molecular Formula |
C7H15N |
---|---|
Molecular Weight |
113.20 g/mol |
IUPAC Name |
2-methylhex-5-en-3-amine |
InChI |
InChI=1S/C7H15N/c1-4-5-7(8)6(2)3/h4,6-7H,1,5,8H2,2-3H3 |
InChI Key |
SGHVVFPFONGNOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC=C)N |
Origin of Product |
United States |
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